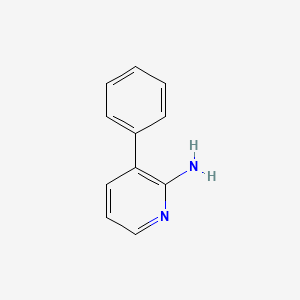

3-Phenylpyridin-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNUAWQULNUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376457 | |

| Record name | 3-Phenylpyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87109-10-2 | |

| Record name | 3-Phenylpyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylpyridin-2-ylamine chemical properties and structure

An In-depth Technical Guide on 3-Phenylpyridin-2-ylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine featuring a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.[1] Its structural characteristics allow for various modifications, rendering it a versatile building block for the development of novel bioactive molecules with potential therapeutic applications. This document provides a comprehensive overview of the chemical properties, structural elucidation, and potential applications of this compound, along with generalized experimental protocols relevant to its study.

Chemical Properties

This compound is recognized for its applications as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals and dyes.[1] It is also utilized in material science for formulating advanced polymers and coatings.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-phenylpyridin-2-amine | N/A |

| Synonyms | 2-Amino-3-phenylpyridine, 3-Phenyl-2-pyridinamine | [1][2] |

| CAS Number | 87109-10-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Purity | >95% | [3] |

| Storage Conditions | Store at 0-8°C | [1] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound comprises a pyridine ring substituted with a phenyl group at the 3-position and an amino group at the 2-position. The following sections describe the expected spectroscopic characteristics for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a broad signal for the amine (-NH₂) protons. The protons on the pyridine ring will likely appear as doublets and triplets, with coupling constants characteristic of their positions. The phenyl group protons will typically appear as a multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the phenyl and pyridine rings will resonate in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the amino group (C2) would likely be found at the lower field end of this range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a primary aromatic amine, is expected to exhibit characteristic absorption bands.[5][6]

-

N-H Stretching: Two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[5]

-

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1650-1580 cm⁻¹.[5][6]

-

C-N Stretching: A strong C-N stretching band for the aromatic amine should appear between 1335-1250 cm⁻¹.[5]

-

Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

N-H Wagging: A broad band between 910-665 cm⁻¹ due to N-H wagging is also characteristic of primary amines.[5]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (170.21). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₁H₁₀N₂. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of aminopyridine derivatives are crucial for reproducible research.

Synthesis of 2-Amino Pyridine Compounds

A general method for synthesizing 2-amino pyridine compounds involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in a suitable solvent.[7]

General Procedure:

-

To a solution of the appropriate 2,4-pentadiene nitrile derivative (1.0 equivalent) in a solvent (e.g., dimethylformamide), add the amine compound (1.0-2.5 equivalents).[7]

-

While stirring the reaction mixture, add a base (0-250 mol% of the substrate).[7]

-

Heat the mixture at a temperature ranging from room temperature to 150°C for 3-24 hours.[7]

-

Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.[7]

NMR Sample Preparation and Analysis

Procedure:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Vortex the tube to ensure complete dissolution and a homogeneous solution.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the resulting Free Induction Decay (FID) with appropriate software to obtain the frequency domain spectrum. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

Procedure (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture thoroughly to a fine powder.

-

Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Procedure (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a Q-TOF or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.[8]

Biological Activity and Screening Workflow

Derivatives of 3-aminopyridine have been investigated for various biological activities, including cytoprotective and antioxidant properties.[9][10] The workflow for screening such compounds for potential therapeutic applications can be generalized as follows.

Caption: Workflow for the discovery and development of novel bioactive compounds.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and material science due to its versatile chemical nature. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a framework for its study based on the known properties of related aminopyridine structures. The provided protocols and workflows serve as a foundation for researchers to synthesize, characterize, and evaluate this compound and its derivatives for various applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-Phenyl-pyridin-2-ylamine - Anichem [anichemllc.com]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-3-phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-3-phenylpyridine. Due to the limited availability of a complete, published dataset for this specific molecule, the spectral data presented herein is a combination of predicted values based on established principles of spectroscopy and data from analogous compounds. This document aims to serve as a valuable resource for the identification, characterization, and quality control of 2-Amino-3-phenylpyridine in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-phenylpyridine. These predictions are derived from the analysis of structurally related molecules and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-3-phenylpyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | Doublet of doublets | ~5, ~2 | H-6 (Pyridine) |

| ~7.2 - 7.5 | Multiplet | - | Phenyl-H |

| ~7.0 - 7.2 | Doublet of doublets | ~8, ~2 | H-4 (Pyridine) |

| ~6.6 - 6.8 | Doublet of doublets | ~8, ~5 | H-5 (Pyridine) |

| ~4.5 - 5.5 | Broad singlet | - | -NH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-3-phenylpyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~137 | C-ipso (Phenyl) |

| ~129 | C-ortho/meta (Phenyl) |

| ~128 | C-para (Phenyl) |

| ~118 | C-3 (Pyridine) |

| ~114 | C-5 (Pyridine) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-3-phenylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic) |

| 1620 - 1580 | Strong | C=C and C=N stretching (pyridine ring) |

| 1600 - 1450 | Medium to Strong | C=C stretching (phenyl ring) |

| 1480 - 1430 | Medium | N-H bending (scissoring) |

| 1300 - 1000 | Medium to Strong | C-N stretching, in-plane C-H bending |

| 900 - 650 | Strong | Out-of-plane C-H bending (aromatic) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-3-phenylpyridine (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 169 | Moderate | [M-H]⁺ |

| 153 | Moderate | [M-NH₂]⁺ |

| 143 | Low | [M-HCN]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Amino-3-phenylpyridine into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Amino-3-phenylpyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Sample Introduction:

-

Dissolve a small amount of 2-Amino-3-phenylpyridine in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-500.

-

Scan speed: 1-2 scans per second.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a reference library if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-3-phenylpyridine.

This guide provides a foundational understanding of the expected spectroscopic properties of 2-Amino-3-phenylpyridine and the methodologies to obtain them. For definitive characterization, it is recommended to acquire experimental data on a synthesized and purified sample and compare it with the predicted values presented herein.

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 87109-10-2 (3-Phenylpyridin-2-ylamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 87109-10-2, chemically known as 3-Phenylpyridin-2-ylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science.

Chemical Identity and Properties

This compound is an aromatic amine featuring a pyridine ring substituted with a phenyl group. This structure makes it a valuable intermediate in the synthesis of a variety of organic molecules with potential applications in pharmaceuticals, agrochemicals, and dyes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87109-10-2 | - |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Boiling Point (Predicted) | 320.3 ± 22.0 °C | [4] |

| Density (Predicted) | 1.133 g/cm³ | [4] |

| Flash Point (Predicted) | 173.5 °C | - |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] The following is a general protocol that can be adapted for the synthesis of this compound from 2-amino-3-bromopyridine and phenylboronic acid.

Materials:

-

2-amino-3-bromopyridine

-

Phenylboronic acid

-

Internal standard (e.g., 1,3,5-trimethoxybenzene) for yield determination by ¹H NMR[6]

Procedure:

-

In a reaction vial, combine 2-amino-3-bromopyridine (1 equivalent), phenylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and Na₃PO₄ (3 equivalents).

-

Add a 4:1 mixture of dioxane and water to the vial.

-

Seal the vial and heat the reaction mixture at a temperature ranging from 65 to 100 °C.[6]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Suzuki-Miyaura Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Determination of Boiling Point (Thiele Tube Method)

This microscale method is suitable for determining the boiling point of a small amount of liquid.[4][9]

Apparatus and Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube with a slow and steady flame.

-

Observe the capillary tube. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4][9]

Determination of Density (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a specific, accurately known volume.

Apparatus and Materials:

-

Pycnometer

-

Analytical balance

-

Sample of this compound (solid)

-

A liquid in which the solid is insoluble (e.g., toluene)

Procedure:

-

Weigh the clean, dry, and empty pycnometer (W).

-

Place a small amount of the solid sample in the pycnometer and weigh it (W₁). The mass of the sample is (W₁ - W).

-

Fill the pycnometer containing the solid with the chosen liquid, ensuring no air bubbles are trapped, and weigh it (W₂).

-

Empty and clean the pycnometer. Fill it completely with the same liquid and weigh it (W₃). The mass of the liquid is (W₃ - W).

-

The density of the solid is calculated using the formula: Density = [(W₁ - W) / ((W₃ - W) - (W₂ - W₁))] x Density of the liquid.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93 standard.[10][11][12][13]

Apparatus:

-

Pensky-Martens closed-cup apparatus

Procedure:

-

A brass test cup is filled with the sample to a specified level.

-

The cup is closed with a lid that has an opening for an ignition source.

-

The sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the sample ignite to produce a flash.[10][11]

Biological Activity and Potential Signaling Pathways

While direct evidence for the specific biological targets and signaling pathways of this compound is limited in publicly accessible literature, research on its derivatives provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy.

Inhibition of Tubulin Polymerization

Derivatives of 3-phenylpyridine have been identified as inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are crucial for cell division. Their disruption can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Potential Involvement in the PI3K/Akt Signaling Pathway

A study on a structurally related compound, 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, has shown it to be an inhibitor of Akt (Protein Kinase B). The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[14][15] Its dysregulation is a hallmark of many cancers. Inhibition of Akt can lead to the suppression of tumor growth.

Diagram of the PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway and the potential point of inhibition.

Conclusion

This compound (CAS 87109-10-2) is a compound with significant potential as a building block in the development of new therapeutic agents and functional materials. While detailed experimental data for this specific molecule is not extensively published, this guide provides a summary of its known properties and outlines standard methodologies for its characterization. The biological activity of its derivatives, particularly as inhibitors of tubulin polymerization and the Akt signaling pathway, suggests promising avenues for future research in oncology and other therapeutic areas. Further investigation is warranted to fully elucidate the physical, chemical, and biological profile of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Phenyl-pyridin-2-ylamine - Anichem [anichemllc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 11. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 13. shxf17.com [shxf17.com]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

The Amino Group of 3-Phenylpyridin-2-ylamine: A Versatile Handle for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyridin-2-ylamine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The reactivity of the primary amino group at the 2-position is central to its utility, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR) and optimize drug-like properties. This technical guide provides a comprehensive overview of the synthesis and reactivity of the amino group in this compound, detailing key reactions, experimental protocols, and its application in the development of targeted therapies, particularly kinase inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples 2-amino-3-bromopyridine with phenylboronic acid, providing a direct and high-yielding route to the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-amino-3-bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a solution of 2-amino-3-bromopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v), add sodium carbonate (2.0 eq).

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-formed complex of Pd(OAc)₂ and PPh₃, or generate it in situ.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 2-amino-3-bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | High |

Table 1: Summary of a typical Suzuki-Miyaura reaction for the synthesis of this compound.

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine ring is a key functional handle for derivatization. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, and diazotization, which are fundamental for building molecular diversity in drug discovery programs. The presence of the phenyl group at the 3-position can influence the reactivity of the amino group through steric and electronic effects.

Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a cornerstone for introducing diverse substituents and modulating the physicochemical properties of the molecule.

N-Acetylation: Reaction with acetic anhydride in the presence of a base like pyridine typically affords the N-acetylated product, N-(3-phenylpyridin-2-yl)acetamide, in good yield.

N-Benzoylation: Similarly, benzoyl chloride can be used to introduce a benzoyl group, forming N-(3-phenylpyridin-2-yl)benzamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: N-Acylation

Materials:

-

This compound

-

Acetic anhydride or Benzoyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

Procedure for N-Acetylation:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.

-

Purify by recrystallization or column chromatography.

Procedure for N-Benzoylation:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Add benzoyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir at room temperature until the reaction is complete.

-

Perform an aqueous work-up, dry the organic layer, and concentrate.

-

Purify the crude product as needed.

| Acylating Agent | Base | Solvent | Product | Expected Yield |

| Acetic anhydride | Pyridine | Pyridine | N-(3-phenylpyridin-2-yl)acetamide | Good to High |

| Benzoyl chloride | Triethylamine | DCM | N-(3-phenylpyridin-2-yl)benzamide | Good to High |

Table 2: Representative acylation reactions of this compound.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups through Sandmeyer and related reactions.[1][2][3] This allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and others.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

Procedure:

-

Dissolve this compound (1.0 eq) in concentrated HCl and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, extract the product with an organic solvent, and purify.

| Reagent 1 | Reagent 2 | Intermediate | Subsequent Reagent | Product |

| NaNO₂, HCl (aq) | - | Diazonium salt | CuCl | 2-Chloro-3-phenylpyridine |

Table 3: Diazotization and Sandmeyer reaction of this compound.

Cyclization Reactions

The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, often in concert with the adjacent ring nitrogen, can participate in cyclocondensation reactions with bifunctional reagents to construct various five- and six-membered rings. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of pyridopyrimidines or other related heterocycles. These complex scaffolds are of great interest in drug discovery for their ability to present diverse pharmacophoric features.

Application in Drug Development: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The amino group serves as a key attachment point for moieties that can interact with the kinase active site.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors based on the this compound scaffold have been developed to target kinases within this pathway, such as Akt and mTOR.[4]

Derivatives are often designed where the 2-amino group is incorporated into a larger heterocyclic system or is substituted with a pharmacophore that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.

Conclusion

The amino group of this compound is a highly versatile functional group that provides a gateway to a vast chemical space for drug discovery and development. Its predictable reactivity in acylation, alkylation, and diazotization reactions, coupled with its utility in constructing complex heterocyclic systems, makes it an invaluable building block for medicinal chemists. The successful development of kinase inhibitors based on this scaffold underscores its importance in creating targeted therapies for a range of diseases. Further exploration of the reactivity of this privileged scaffold is likely to yield novel drug candidates with improved efficacy and selectivity.

References

Solubility profile of 3-Phenylpyridin-2-ylamine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylpyridin-2-ylamine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents a predicted solubility profile based on the compound's chemical structure and general principles of solubility for aromatic amines. Furthermore, it offers detailed, adaptable experimental protocols for determining both kinetic and thermodynamic solubility in common laboratory solvents.

Predicted Solubility Profile

This compound (CAS No. 87109-10-2) possesses both aromatic character from its phenyl and pyridine rings and a basic amino group. This structure dictates its likely solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amino group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the hydrophobic nature of the phenyl and pyridine rings. Solubility should increase with the addition of acid. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the bulky aromatic structure. |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic amino group will be protonated to form a more polar and highly water-soluble salt.[1] |

| Aqueous Base | Dilute NaOH, Dilute KOH | Insoluble | The basicity of the amino group is not expected to be enhanced in a basic solution, thus solubility will likely be similar to or less than in neutral water. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols for kinetic and thermodynamic solubility are recommended. These methods are widely used in the pharmaceutical industry for compound characterization.[2][3][4]

This high-throughput method is suitable for early-stage drug discovery to quickly assess a compound's solubility.[4][5][6]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or plate reader with turbidimetry capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

This "gold standard" method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[2][7][8]

Materials:

-

Solid this compound

-

Selected common laboratory solvents (e.g., water, ethanol, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid material.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve prepared from known concentrations of the compound is required for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic solubility assay.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. enamine.net [enamine.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

A Technical Guide to Quantum Chemical Calculations for 3-Phenylpyridin-2-ylamine: A DFT-Based Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Phenylpyridin-2-ylamine. This compound, featuring a phenyl group attached to a 2-aminopyridine core, is a significant scaffold in medicinal chemistry and materials science.[1] Understanding its molecular characteristics through computational methods is crucial for rational drug design and the development of novel materials.

This document outlines a standard and robust computational workflow using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.[2][3][4] The methodologies, expected data, and their interpretations are presented to serve as a practical guide for researchers initiating computational studies on this or similar molecules.

Computational Methodology: A Detailed Protocol

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The following protocol is a widely accepted standard for obtaining reliable results for molecules of this nature.[2][5][6]

1.1. Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16.[6] The theoretical framework employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.[2] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven performance in predicting the properties of organic molecules.[2][5]

1.2. Basis Set

The 6-311++G(d,p) Pople-style basis set is selected for all calculations.[3][5] This triple-split valence basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

1.3. Geometry Optimization

The molecular structure of this compound is first optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

1.4. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.[6][7] The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

1.5. Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry.[8][9][10] These frontier molecular orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[8][10] Additionally, the molecular electrostatic potential (MEP) is calculated to identify the electron-rich and electron-poor regions of the molecule, which is vital for predicting intermolecular interactions.[11]

Workflow for Quantum Chemical Calculations

The following diagram illustrates the logical flow of the computational study, from the initial molecular structure input to the final analysis of its properties.

Caption: A flowchart of the quantum chemical calculation process.

Expected Quantitative Data

The following tables present hypothetical yet realistic data that would be obtained from the described computational protocol. These serve as a template for what researchers can expect to generate and analyze.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (Phenyl Ring avg.) | ~1.39 | |

| C-N (Pyridine Ring avg.) | ~1.34 | |

| C-C (Inter-ring) | ~1.49 | |

| C-NH2 | ~1.37 | |

| Bond Angles (°) ** | ||

| C-N-C (Pyridine) | ~117 | |

| C-C-N (Pyridine) | ~123 | |

| C-C-C (Phenyl) | ~120 | |

| H-N-H (Amine) | ~115 | |

| Dihedral Angle (°) ** | ||

| Phenyl-Pyridine Twist | ~30-40 |

Table 2: Calculated Vibrational Frequencies

| Mode Number | Frequency (cm⁻¹) | Infrared Intensity | Raman Activity | Assignment |

| 1 | ~3450 | High | Moderate | N-H Asymmetric Stretch |

| 2 | ~3350 | High | Moderate | N-H Symmetric Stretch |

| 3 | ~3050 | Moderate | High | Aromatic C-H Stretch |

| 4 | ~1620 | High | High | C=C/C=N Ring Stretch |

| 5 | ~1580 | High | High | NH₂ Scissoring |

| 6 | ~1300 | High | Moderate | C-N Stretch |

| 7 | ~750 | High | Low | C-H Out-of-plane Bend |

Table 3: Key Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 |

| LUMO Energy | ~ -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

| Dipole Moment (Debye) | ~ 2.0 |

Interpretation and Significance

-

Molecular Geometry: The dihedral angle between the phenyl and pyridine rings is a key structural feature, influencing the molecule's overall shape and potential for intermolecular interactions.

-

Vibrational Spectra: The calculated frequencies allow for the assignment of experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.[7] The N-H stretching frequencies are indicative of the amino group's environment and potential for hydrogen bonding.

-

Electronic Properties: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[9][10] A relatively large gap, as predicted here, suggests high stability. The locations of the HOMO (often on the electron-rich aminopyridine ring) and LUMO (distributed across the aromatic system) provide insights into the sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map would visually highlight the electron-rich regions (typically around the nitrogen atoms and the amino group) as sites for electrophilic attack and hydrogen bond donation, and electron-poor regions (around the hydrogen atoms) as sites for nucleophilic attack. This is invaluable for understanding drug-receptor interactions.

By following the detailed protocol and analysis framework presented in this guide, researchers can leverage the power of quantum chemical calculations to gain deep insights into the molecular properties of this compound, thereby accelerating research and development in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]

- 5. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Molecular Docking of 3-Phenylpyridin-2-ylamine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular docking of 3-Phenylpyridin-2-ylamine with potential protein targets, offering a comprehensive overview for its application in drug discovery and development. This compound serves as a versatile scaffold in medicinal chemistry, with derivatives showing promise in anticancer and anti-inflammatory research. This guide provides detailed experimental protocols for in silico analysis, summarizes quantitative data, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic amine that has garnered interest in pharmaceutical research due to its structural motifs, which are common in bioactive molecules.[1][2] Its derivatives have been investigated for various therapeutic applications, including the inhibition of key signaling proteins involved in cancer progression. Understanding the molecular interactions between this compound and its biological targets is crucial for rational drug design and optimization. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, providing insights that can guide further experimental studies.

Target Protein Identification and Rationale

Based on studies of structurally similar compounds and derivatives of this compound, a key potential target identified is the RAC-alpha serine/threonine-protein kinase (AKT1) .[3] AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4] This pathway plays a critical role in regulating cell proliferation, survival, and metabolism.[5][6][7][8] The crystal structure of AKT1 in complex with an inhibitor, available in the Protein Data Bank (PDB) with the accession code 4EJN , provides a high-quality model for molecular docking studies.[3][9][10][11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A simplified representation of this pathway is provided below.

Molecular Docking Experimental Protocol

This section outlines a detailed protocol for performing molecular docking of this compound with AKT1 using AutoDock Vina, a widely used open-source docking program.[12][13][14]

Software and Resources

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking simulation.

-

PyMOL or UCSF Chimera: For visualization and analysis of results.[7][8]

-

Protein Data Bank (PDB): To obtain the crystal structure of the target protein (e.g., 4EJN).

-

PubChem or ZINC database: To obtain the 3D structure of the ligand, this compound.

Experimental Workflow

The general workflow for a molecular docking study is depicted below.

Step-by-Step Procedure

Step 1: Protein Preparation (AKT1 - PDB: 4EJN)

-

Download the PDB file: Obtain the crystal structure of AKT1 (PDB ID: 4EJN) from the RCSB PDB database.

-

Clean the protein structure: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential protein chains. For this study, retain the protein chain that constitutes the kinase domain.

-

Prepare the receptor file for AutoDock:

-

Open the cleaned PDB file in AutoDock Tools (ADT).

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared protein in PDBQT format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

-

Step 2: Ligand Preparation (this compound)

-

Obtain the ligand structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Prepare the ligand file for AutoDock:

-

Open the ligand file in ADT.

-

Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

-

Step 3: Grid Box Generation

-

Define the binding site: In ADT, with the protein.pdbqt loaded, open the "Grid" -> "Grid Box" menu.

-

Set grid parameters: A grid box defines the search space for the docking simulation. Center the grid box on the active site of AKT1. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. For PDB ID 4EJN, the binding site is well-defined. A typical grid box size would be 25 x 25 x 25 Å, centered on the active site residues.

Step 4: Running the AutoDock Vina Simulation

-

Create a configuration file: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

-

Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt

Step 5: Analysis of Results

-

Examine the log file: The docking_log.txt file will contain the binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. The lower the binding energy, the more favorable the interaction.

-

Analyze the output file: The docking_results.pdbqt file contains the coordinates of the docked ligand poses.

Step 6: Visualization of Interactions

-

Load the results: Open the protein.pdbqt and the docking_results.pdbqt files in PyMOL or UCSF Chimera.

-

Visualize interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the top-ranked pose of this compound and the amino acid residues in the active site of AKT1.

Quantitative Data and Interaction Analysis

The following table presents hypothetical, yet realistic, docking results for this compound with AKT1 (PDB: 4EJN) based on the expected interactions and binding affinities observed for similar compounds. These values are for illustrative purposes and would need to be confirmed by performing the actual docking experiment as described above.

| Binding Mode (Pose) | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -8.5 | 0.00 | Tyr229, Val164, Ala177 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | 1.21 | Lys158, Leu156 | Hydrogen Bond, Hydrophobic |

| 3 | -7.9 | 1.89 | Phe161, Thr291 | Pi-Alkyl, Hydrogen Bond |

| 4 | -7.6 | 2.45 | Glu234, Ala230 | Hydrogen Bond, Hydrophobic |

| 5 | -7.4 | 2.98 | Met281, Asp292 | Hydrophobic, Hydrogen Bond |

Analysis of Hypothetical Interactions:

-

The pyridine and phenyl rings of this compound are expected to form hydrophobic and pi-stacking interactions with nonpolar residues in the active site of AKT1.

-

The amino group is likely to act as a hydrogen bond donor, forming key interactions with acceptor residues such as glutamate or aspartate in the binding pocket.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for conducting molecular docking studies of this compound with the promising cancer target AKT1. The detailed experimental protocol and workflow, along with the visualization of the relevant signaling pathway, offer a solid foundation for researchers in the field of drug discovery.

While in silico studies provide valuable predictive insights, it is imperative that these findings are validated through in vitro and in vivo experimental assays. Future work should focus on synthesizing and testing this compound and its novel derivatives for their inhibitory activity against AKT1 and their anti-proliferative effects in cancer cell lines. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. rcsb.org [rcsb.org]

- 10. 4EJN: Crystal structure of autoinhibited form of AKT1 in complex with N-(4-(5-(3-acetamidophenyl)-2-(2-aminopyridin-3-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)-3-fluorobenzamide [ncbi.nlm.nih.gov]

- 11. wwPDB: pdb_00004ejn [wwpdb.org]

- 12. researchgate.net [researchgate.net]

- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 14. eagonlab.github.io [eagonlab.github.io]

- 15. 3-Phenyl-pyridin-2-ylamine - Anichem [anichemllc.com]

The Emerging Therapeutic Potential of the 3-Phenylpyridin-2-ylamine Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpyridin-2-ylamine core structure has emerged as a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple domains, most notably in oncology as potent and selective allosteric inhibitors of the serine/threonine kinase AKT. This technical guide provides a comprehensive analysis of the predicted biological activities, mechanisms of action, and experimental validation of key this compound derivatives. It consolidates quantitative bioactivity data, details essential experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts.

Introduction

The pyridine ring is a cornerstone of many pharmaceuticals, and its substitution patterns allow for fine-tuning of pharmacological properties. The this compound scaffold, in particular, has proven to be a versatile starting point for the synthesis of targeted therapies. The core structure's utility has been most prominently showcased in the development of allosteric AKT inhibitors, offering a novel mechanism to target a critical node in cancer signaling. Beyond oncology, derivatives have shown promise as antimycobacterial and cytoprotective agents, highlighting the broad therapeutic applicability of this chemical class. This document will delve into the key biological activities associated with this scaffold, with a primary focus on its role in AKT inhibition.

Predicted Biological Activity and Mechanism of Action

The primary and most extensively studied biological activity of this compound derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Allosteric Inhibition of AKT Kinase

A key derivative, Miransertib (ARQ 092) , exemplifies the therapeutic strategy centered on the this compound scaffold. Miransertib is a potent, selective, and orally bioavailable allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).

Mechanism of Action: Unlike ATP-competitive inhibitors that target the kinase domain's active site, Miransertib binds to an allosteric pocket formed by the interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding event locks AKT in an inactive conformation, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation at Thr308 and Ser473.[1][2] This allosteric inhibition effectively shuts down downstream signaling, leading to the reduced phosphorylation of key AKT substrates such as PRAS40, GSK3β, and the S6 ribosomal protein.[1][2] The ultimate cellular consequences are the induction of apoptosis and the inhibition of tumor cell proliferation.[3]

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives are depicted below.

Antimycobacterial Activity

Derivatives of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, which incorporate the 3-phenylpyridine moiety, have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb).[4] The proposed mechanism of action for this class of compounds is the inhibition of mycobacterial ATP synthase, a critical enzyme for M.tb survival.[4]

Cytoprotective and Antiradical Activities

Certain derivatives, specifically 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, have demonstrated significant cytoprotective and antiradical properties.[5][6] These compounds have shown the ability to protect cells from damage and exhibit potent radical scavenging activity against DPPH and ABTS radicals.[5] This suggests a potential therapeutic application in conditions associated with oxidative stress.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified in various assays. The following tables summarize key findings.

Table 1: In Vitro AKT Kinase Inhibition by Miransertib (ARQ 092)

| Target | IC50 (nM) | Assay Type | Reference |

| AKT1 | 5.0 | Enzymatic | [1] |

| AKT2 | 4.5 | Enzymatic | [1] |

| AKT3 | 16 | Enzymatic | [1] |

| pAKT (S473) | 40 | Cellular (AN3CA cells) | [1] |

| pAKT (T308) | 62 | Cellular (AN3CA cells) | [1] |

| pPRAS40 (T246) | 310 | Cellular (AN3CA cells) | [1] |

Table 2: In Vitro Antiproliferative Activity of Miransertib (ARQ 092)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AN3CA | Endometrial | 0.71 | [7] |

| A2780 | Ovarian | 0.73 | [7] |

| IGROV-1 | Ovarian | 0.21 | [7] |

| LNCaP | Prostate | 0.90 | [7] |

Table 3: Antimycobacterial Activity of a 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Derivative

| Compound | M. tuberculosis H37Rv MIC (µM) | Reference |

| Analogue with 3-(4-fluoro)phenyl and 5-methyl substituents | 0.03 | [4] |

Table 4: Antiradical Activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives

| Compound Derivative | DPPH Radical Scavenging IC50 (µM) | Reference |

| 3a (R = H) | 28.5 | [5] |

| 3b (R = 4-CH3) | 33.6 | [5] |

| 3c (R = 4-OCH3) | 30.2 | [5] |

| 3d (R = 4-F) | 29.8 | [5] |

| 3e (R = 4-Cl) | 35.1 | [5] |

| 3f (R = 4-Br) | 37.2 | [5] |

| 3g (R = 2,4-diCl) | 36.8 | [5] |

| 3h (R = 3-NO2) | 40.3 | [5] |

| Ascorbic Acid (Standard) | 28.1 | [5] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

AKT Kinase Activity Assay (Non-radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by AKT.

Methodology:

-

Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with an immobilized anti-AKT antibody (e.g., on Sepharose beads) overnight at 4°C with gentle rocking to capture the AKT enzyme.

-

Washing: Pellet the beads by centrifugation and wash twice with lysis buffer, followed by two washes with kinase buffer to remove non-specific binding.

-

Kinase Reaction: Resuspend the beads in kinase buffer supplemented with ATP (e.g., 200 µM), a substrate (e.g., 1 µg GSK-3 fusion protein), and the test compound at various concentrations. Incubate for 30 minutes at 30°C.

-

Termination and Sample Prep: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

-

Analysis: Quantify band intensity using densitometry. Calculate the percent inhibition of kinase activity relative to a vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle-only control.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Methodology:

-

Plate Setup: In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells. Add the test compound in serial dilutions to the appropriate wells.

-

Inoculation: Prepare an inoculum of M. tuberculosis H37Rv and add 100 µL to each well, achieving a final concentration of ~5 x 10^4 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubation: Incubate the plates for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The this compound scaffold is a validated and promising platform for the development of targeted therapies. Its derivatives, particularly the allosteric AKT inhibitor Miransertib, have demonstrated potent and specific biological activity in preclinical and clinical settings. The diverse activities, including antimycobacterial and cytoprotective effects, suggest that further exploration of this chemical space is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound derivatives and unlock their full therapeutic potential.

References

- 1. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]

- 2. In vitro efficacy of ARQ 092, an allosteric AKT inhibitor, on primary fibroblast cells derived from patients with PIK3CA-related overgrowth spectrum (PROS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1 H)-Ones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Review of 3-Phenylpyridin-2-ylamine and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyridin-2-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols related to this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis

The synthesis of this compound and its analogs is most commonly achieved through transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the efficient formation of the crucial C-C bond between the pyridine and phenyl rings.

A general synthetic protocol involves the reaction of a 2-aminohalopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. Variations in the halogen atom on the pyridine ring, the substituents on the phenylboronic acid, the choice of catalyst, ligand, base, and solvent can be modulated to optimize the reaction yield.

Table 1: Synthesis and Yields of Selected this compound Derivatives

| Derivative | Synthesis Method | Yield (%) | Reference |

| Phenyl 2-Aminopyridine-3-sulfonate | Cyclocondensation | 28 | [1] |

| Phenyl 2-Amino-5-chloropyridine-3-sulfonate | Cyclocondensation | 53 | [1] |

| Phenyl 2-Amino-5-bromopyridine-3-sulfonate | Cyclocondensation | 32 | [1] |

| Phenyl 2-Amino-5-phenylpyridine-3-sulfonate | Cyclocondensation | 74 | [1] |

| Imidazo[1,2-a]pyridines | Three-component reaction | 72-85 | [2] |

| 2,4,6-trisubstituted pyridine-3-carbonitriles | Microwave-assisted three-component reaction | 49-90 | [3] |

Biological Activities and Therapeutic Applications

Derivatives of this compound have shown significant potential in several therapeutic areas, primarily driven by their ability to interact with key biological targets.[4]

Anticancer Activity

A substantial body of research has focused on the anticancer properties of this class of compounds. The primary mechanisms of action include the inhibition of tubulin polymerization and the modulation of various protein kinases involved in cancer cell proliferation and survival.[4]

Tubulin Polymerization Inhibition: Several 3-arylpyridine derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

Kinase Inhibition: Certain derivatives have been identified as inhibitors of key kinases implicated in oncogenesis, such as c-MET, VEGFR-2, and PIM-1 kinase.[6][7] Inhibition of these kinases can disrupt downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Benzo[1][4][8]triazin-7-one (1) | DU-145 | SRB | 3.388 | [9] |

| Benzo[1][4][8]triazin-7-one (1) | MCF-7 | SRB | 0.295 | [9] |

| 1-Phenyl-3-(pyrid-2-yl)benzo[1][4][8]triazin-7-one (4b) | DU-145 | SRB | 5.248 | [9] |

| 1-Phenyl-3-(pyrid-2-yl)benzo[1][4][8]triazin-7-one (4b) | MCF-7 | SRB | 1.348 | [9] |

| Phthalimide-thiazole derivative (5b) | MCF-7 | MTT | 0.2±0.01 | [10] |

| Phthalimide-thiazole derivative (5k) | MDA-MB-468 | MTT | 0.6±0.04 | [10] |

| Phthalimide-thiazole derivative (5g) | PC-12 | MTT | 0.43±0.06 | [10] |

| Pyrrole derivative (4) | MCF-7 | Cell Growth | 0.0096 | [11] |

| Triazolopyrimidine (3d) | HeLa | Antiproliferative | 0.030-0.043 | [12] |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa, MCF-7, A549 | Antiproliferative | Potent | [5] |

Table 3: Tubulin Polymerization Inhibition by Pyridine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Pyrrole derivative (4) | Tubulin Assembly | 0.19 | [11] |

| Indole derivative (30) | Tubulin Assembly | 0.38 | [11] |

| Triazolopyrimidine (3d) | Tubulin Polymerization | 0.45 | [12] |

Table 4: Kinase Inhibition by Pyridine and Related Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidine (4) | PIM-1 | 11.4 | [7] |

| Pyrido[2,3-d]pyrimidine (10) | PIM-1 | 17.2 | [7] |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Class III RTKs | Selective Inhibition | [13] |

Anti-inflammatory Activity

Certain this compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] Selective COX-2 inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16]

Table 5: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index | Reference |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 | [17] |

| Imidazo[1,2-a]pyridine with morpholine ring | 0.07 | 217.1 | [17] |

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 6: Antimicrobial Activity of Selected Pyrazine and Pyridine Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | Staphylococcus aureus | 31.25 | [18] |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | MRSA | 62.5 | [18] |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 46 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

General Synthesis of 3-Aryl-2-aminopyridines via Suzuki Coupling

-

Reaction Setup: To a solution of 2-amino-3-bromopyridine (1 equivalent) in a suitable solvent (e.g., toluene, dioxane, or DMF/water) is added the corresponding phenylboronic acid (1.1-1.5 equivalents).

-

Catalyst and Base: A palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents) and a base such as Na2CO3, K2CO3, or Cs2CO3 (2-3 equivalents) are added to the mixture.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours.

-